1-(2-Bromoethyl)-3,5-dimethylbenzene
Description
1-(2-Bromoethyl)-3,5-dimethylbenzene is an aromatic compound featuring a benzene ring substituted with methyl groups at the 3- and 5-positions and a 2-bromoethyl group (–CH₂CH₂Br) at the 1-position. The bromoethyl substituent confers unique reactivity, making it valuable in organic synthesis, particularly in alkylation and cross-coupling reactions.
Properties
IUPAC Name |
1-(2-bromoethyl)-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMNDTNTWLXQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCBr)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Bromoethyl)-3,5-dimethylbenzene, also known by its CAS number 93427-11-3, is a brominated aromatic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H13Br
- Molecular Weight : 213.12 g/mol
- Structure : The compound features a bromine atom attached to an ethyl group at the 1-position of a 3,5-dimethyl-substituted benzene ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom enhances the electrophilic character of the compound, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to the formation of adducts with proteins and nucleic acids, potentially disrupting normal cellular functions.
Antitumor Activity
Research has indicated that brominated compounds can exhibit antitumor properties. In a study examining various brominated aromatic compounds, this compound showed significant cytotoxic effects against cancer cell lines. The mechanism was suggested to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Study on Antitumor Efficacy
A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MCF-7). The compound was administered at various concentrations, revealing a dose-dependent reduction in cell viability. The study concluded that the compound could be a promising candidate for further development in cancer therapeutics .
Investigation of Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that this compound had an MIC value of 32 µg/mL against E. coli, suggesting moderate antimicrobial activity .
Data Tables
Scientific Research Applications
Scientific Research Applications
1-(2-Bromoethyl)-3,5-dimethylbenzene has applications in organic synthesis, materials science, medicinal chemistry, and biological studies.
Organic Synthesis this compound serves as an intermediate in synthesizing complex organic molecules.
- Reaction types The bromoethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides in nucleophilic substitution reactions. The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids or aldehydes, or reduction to form an ethoxy group.
- Reagents and conditions Nucleophilic substitution can occur using sodium azide in dimethylformamide (DMF) at elevated temperatures. Oxidation can be achieved using potassium permanganate in an aqueous solution under reflux. Reduction can be performed using lithium aluminum hydride in anhydrous ether at room temperature.
- Products formed Nucleophilic substitution can result in the formation of 1-(2-azidoethoxy)-3,5-dimethylbenzene. Oxidation can lead to the formation of 3,5-dimethylbenzoic acid, while reduction can produce 1-(2-ethoxy)-3,5-dimethylbenzene.
Materials Science This compound is employed in preparing polymers and advanced materials with specific properties.
Medicinal Chemistry this compound is investigated for its potential use in developing pharmaceutical compounds.
Biological Studies It is utilized in studies involving enzyme inhibition and receptor binding because of its structural features. Research indicates that this compound may interact with carboxylesterase enzymes, which play a crucial role in hydrolyzing esters, leading to significant biological effects, such as altering metabolic pathways and influencing cellular responses. The compound may modulate the activity of transcription factors and proteins involved in cell growth and differentiation.
1-(2-Bromoethoxy)-3,5-dimethylbenzene's biological activity primarily involves its interaction with various enzymes and cellular targets. It is hypothesized to act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways related to cell signaling and metabolism.
- Enzyme Interaction Research suggests that this compound may interact with carboxylesterase enzymes, which play a crucial role in hydrolyzing esters. This interaction could lead to significant biological effects, such as altering metabolic pathways and influencing cellular responses.
- Cellular Effects This compound has been observed to affect cell signaling pathways and may modulate the activity of transcription factors and proteins involved in cell growth and differentiation. The compound's effects can vary depending on the concentration and the specific cell type used in experimental settings.
Pharmacokinetics
The compound is rapidly absorbed and distributed within biological systems and is likely metabolized through various pathways involving conjugation reactions, which can affect its bioavailability and toxicity.
- Enzyme Activity Modulation: In a study, the compound inhibited certain phosphatases at higher concentrations, leading to an accumulation of phosphorylated proteins, suggesting potential applications in cancer research.
- Toxicity Assessment: A toxicity assessment on animal models revealed that low doses of the compound showed minimal adverse effects, but higher doses resulted in notable toxicity signs, including liver damage and altered biochemical markers indicative of cellular stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Bromomethyl)-3,5-dimethylbenzene
- Structure : Benzene with a bromomethyl (–CH₂Br) group at position 1 and methyl groups at 3 and 4.
- Synthesis : Prepared via alkylation of aniline with 1-(bromomethyl)-3,5-dimethylbenzene in acetonitrile using K₂CO₃ as a base, achieving 64% yield .
- Reactivity : The bromomethyl group undergoes rapid nucleophilic substitution due to the high electrophilicity of the benzylic bromine.
- Applications : Used in the synthesis of pyrazole derivatives and pharmaceutical intermediates .
1-(2-Bromo-1-phenylvinyl)-3,5-dimethylbenzene (2g)
- Structure : Contains a brominated vinyl group (–CH=CHBr) attached to the benzene ring.
- Synthesis : Achieved via bromination of 1,3-dimethyl-5-(1-phenylvinyl)benzene with bromoethane, yielding 99% with a Z/E isomer ratio of 1.5:1 .
- NMR Data :
- Reactivity : The vinyl bromide moiety participates in Heck coupling or Suzuki-Miyaura reactions.
1-(Chloromethyl)-3,5-dimethylbenzene
- Synthesis: Prepared from (3,5-dimethylphenyl)methanol and thionyl chloride (50–71% yield) .
- NMR Data :
- Comparison : The chloro analog is less reactive in nucleophilic substitutions compared to bromo derivatives due to weaker C–Cl bond polarization.
Adamantane Derivatives (e.g., 1-(2-Bromoethyl)adamantane)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
